REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[CH2:4][NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:13](=O)([O-])[O-].[K+].[K+].IC>C(#N)C>[CH3:1][O:2][C:3](=[O:12])[CH2:4][N:5]([CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2.3|
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Name
|
|
Quantity
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0.99 g
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Type
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reactant
|
Smiles
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COC(CNC1=CC=CC=C1)=O
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Name
|
|
Quantity
|
1.66 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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1.28 g
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Type
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reactant
|
Smiles
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IC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The solids were filtered
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Type
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ADDITION
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Details
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the filtrate was diluted with water (100 mL)
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (4×50 mL)
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Type
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WASH
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Details
|
The combined organic extracts were washed with brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The crude product was purified by flash chromatography (silica gel, ethyl acetate/hexane)
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Name
|
|
Type
|
product
|
Smiles
|
COC(CN(C1=CC=CC=C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.82 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |